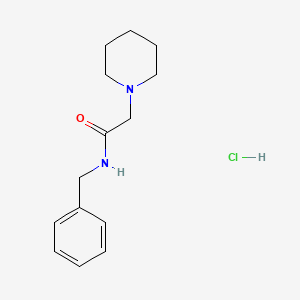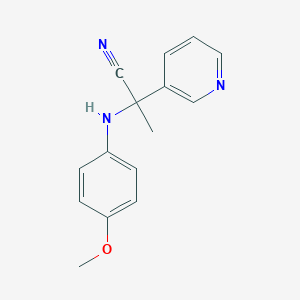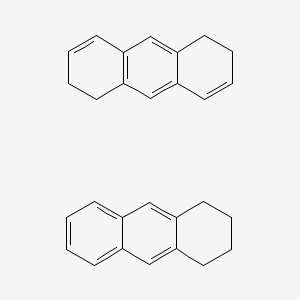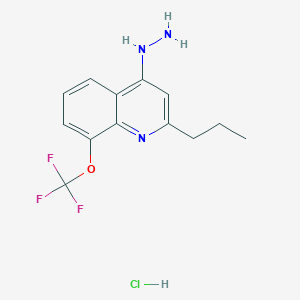![molecular formula C22H23N5O4 B13747880 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its significant pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the quinazoline core.
Attachment of the Propyl Chain: The quinazoline core is then reacted with a propylamine derivative to introduce the propyl chain.
Cyclization to Form Isoindole: The final step involves cyclization to form the isoindole ring, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline and isoindole rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the quinazoline or isoindole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.
相似化合物的比较
Alfuzosin: A compound with a similar quinazoline core, used in the treatment of benign prostatic hyperplasia.
Doxazosin: Another quinazoline derivative with antihypertensive properties.
Prazosin: A quinazoline-based compound used to treat high blood pressure.
Uniqueness: 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the quinazoline and isoindole rings, along with the specific substituents, makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H23N5O4 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
2-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26) |
InChI 键 |
IXMPEOVPIKQDMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)







![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)




